molecular formula C5H8O2S2 B087857 1,2-Dithiane-3-carboxylic acid CAS No. 14091-98-6

1,2-Dithiane-3-carboxylic acid

Cat. No. B087857
CAS RN: 14091-98-6
M. Wt: 164.3 g/mol
InChI Key: JYWJCVNSTMEANR-UHFFFAOYSA-N
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Description

1,2-Dithiane-3-carboxylic acid is a chemical compound with the molecular formula C5H8O2S2 . It has an average mass of 164.246 Da and a monoisotopic mass of 163.996567 Da .


Synthesis Analysis

1,2-Dithiane-3-carboxylic acid can be synthesized from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A new electrochemical methodology has been developed for the preparation of a wide variety of functionalized orthoesters under mild and green conditions from easily accessible dithiane derivatives .


Molecular Structure Analysis

The molecular structure of 1,2-Dithiane-3-carboxylic acid consists of a dithiane ring attached to a carboxylic acid group . The InChI string representation of the molecule is InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7) .


Chemical Reactions Analysis

1,2-Dithiane-3-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the anodic oxidation to prepare a wide variety of functionalized orthoesters .


Physical And Chemical Properties Analysis

1,2-Dithiane-3-carboxylic acid has a molecular weight of 164.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

  • 1,3-Dithianes, a related group of compounds, react with nitriles to form primary amino ketene dithioacetals, exhibiting significant nucleophilicity. They can also produce acyl dithianes when reacted with other carboxylic acid derivatives (Page, Niel, & Westwood, 1988).

  • 2-Alkyl-1,3-dithiane-2-carboxylic acids have been used to form trifluoromethylalkyl derivatives via a process involving ionic and radical trifluorodecarboxylation (Sasson & Rozen, 2005).

  • Oxidative hydrolysis of 2-silyl-1,3-dithianes using N-bromosuccinimide has been employed to create acylsilanes, a key step in organic synthesis (Patrocinio & Moran, 2000).

  • 2-(Trimethylsilyl)-1,3-dithiane1-Oxide is used for transforming aldehydes and ketones into corresponding homologous carboxylic acids (Krohn & Cludius-Brandt, 2010).

  • Indium-catalyzed reductive dithioacetalization of carboxylic acids with dithiols leads to the preparation of either 1,3-dithiolane derivatives or a 1,3-dithiane derivative (Nishino et al., 2017).

  • The anomeric effect in sulfur-containing heterocycles like 1,3-dithiane-2-carboxylic acid has been studied, providing insights into bond lengths and electron energy levels (Arai, Iwamura, & Ōki, 1975).

  • 1,3-Dithiane-2-carboxylic acid has been used as a chiral auxiliary for synthesizing optically active tertiary alcohols (Ranu, Chakraborty, & Sarkar, 1991).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The development of new electrochemical methodologies for the preparation of a wide variety of functionalized orthoesters from easily accessible dithiane derivatives opens up new possibilities for the use of 1,2-Dithiane-3-carboxylic acid in synthetic chemistry .

Relevant Papers

Several papers have been published on the topic of 1,2-Dithiane-3-carboxylic acid. They cover various aspects such as its synthesis, chemical reactions, and applications in the preparation of functionalized orthoesters . These papers provide valuable insights into the properties and potential uses of 1,2-Dithiane-3-carboxylic acid.

properties

IUPAC Name

dithiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWJCVNSTMEANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339939
Record name 1,2-Dithiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dithiane-3-carboxylic acid

CAS RN

14091-98-6
Record name 1,2-Dithiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G CLAESON - ARKIV FOR KEMI, 1969 - … PUBL DEPT BOX 50005, S-104 05 …
Number of citations: 0

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